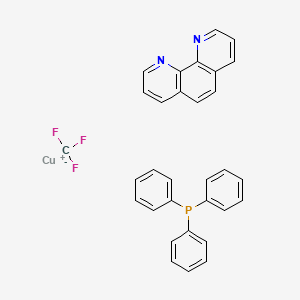
Methylxylenol blue
Vue d'ensemble
Description
Methylxylenol blue (CAS# 29412-85-9) is a chelating agent and indicator . It is used in chelatometric assays such as in the determination of scandium and lanthanides . It appears as a dark green to dark red to black powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C33H32N2Na4O13S . Its molecular weight is 788.64 .
Chemical Reactions Analysis
This compound has been utilized in methods for the spectrophotometric determination of various metals including iron, bismuth, mercury, calcium, gallium, zirconium, thorium, cerium, lanthanoids, scandium, and yttrium .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is stored under inert gas and conditions to avoid include hygroscopic conditions .
Applications De Recherche Scientifique
Photosensitization Research
- MXB, along with other dyes like methylene blue, has been studied for its photosensitizing properties. This involves the use of these dyes in conjunction with specific frequencies of light to induce cellular damage, a process that can be lethal to bacterial cells. This field of research has significant implications in understanding bacterial resistance and developing new antibacterial strategies (Oginsky et al., 1959).
Analytical and Purification Techniques
- MXB has been utilized in analytical chemistry for its ability to bind with certain molecules, aiding in their detection and quantification. Notably, it has been purified for various applications using high-performance liquid chromatography, which highlights its importance in precise scientific measurements and experiments (Nakada et al., 1980).
Environmental Applications
- Research on MXB includes its role in environmental science, particularly in the degradation of pollutants like dyes in water. This is crucial for understanding and improving methods to treat wastewater and reduce environmental pollution (Panizza et al., 2007).
Medical and Biological Research
- While this request excludes information related to drug use and side effects, it's worth noting that dyes similar to MXB, like methylene blue, have been extensively studied in medical research for their potential therapeutic applications, including treating methemoglobinemia and as a diagnostic tool in surgical procedures (Oz et al., 2011).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Orientations Futures
Mécanisme D'action
Target of Action
Methylxylenol Blue, also known as Methylene Blue, primarily targets the enzyme nitric oxide synthase and guanylate cyclase . These enzymes play a crucial role in various biochemical pathways, including the regulation of vascular tone and neurotransmission .
Mode of Action
This compound interacts with its targets by inhibiting the activity of nitric oxide synthase and guanylate cyclase . This inhibition results in the modulation of nitric oxide production and cyclic guanosine monophosphate (cGMP) levels within cells . In Alzheimer’s disease, this compound has been found to oxidize cysteine sulfhydryl groups on tau proteins, keeping them monomeric .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . It also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase (MAO), activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, this compound shows a multiphasic time course with an estimated terminal half-life of 5.25 hours . Following oral administration, the area under the concentration-time curve is much lower . The urinary excretion of this compound and its leucoform is only moderately higher after intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It reduces excessive production of nitric oxide via blockade of guanylate cyclase in shock states . It also has a neuroprotective effect in many neurological disorders, such as Parkinson’s and Alzheimer’s diseases, by restoring mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other drugs or disease states in the body .
Analyse Biochimique
Biochemical Properties
Methylxylenol blue plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in chelatometric assays to determine the presence of metal ions like scandium and lanthanides . The nature of these interactions involves the formation of stable complexes, which can be detected and quantified using spectrophotometric methods.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance mitochondrial respiration by acting as an artificial electron carrier in the electron transport chain . This leads to increased energy production and improved cellular function. Additionally, this compound has been shown to have neuroprotective effects by boosting mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly in cases of dysfunctional electron transport . This compound also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its overall biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the reticulocyte count in blood samples stained with this compound decreases over time, indicating a potential degradation of the compound . This highlights the importance of considering temporal effects when using this compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it has been shown to improve cognitive abilities in mice without causing significant changes in the gut microbiome . At higher concentrations, it can lead to pronounced changes in the microbiome and potential adverse effects . These findings underscore the importance of dosage considerations when using this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to mitochondrial function. It enhances mitochondrial respiration by acting on cytochrome c oxidase, leading to increased oxygen consumption and glucose uptake . This compound also interacts with enzymes involved in oxidative stress and inflammation, further contributing to its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism and cellular function . The transport and distribution of this compound are crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in mitochondria. Studies have shown that it preferentially localizes in the mitochondria of glioblastoma cells compared to normal astrocytes . This localization is essential for its role in enhancing mitochondrial function and protecting against neurodegeneration.
Propriétés
IUPAC Name |
sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N2NaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


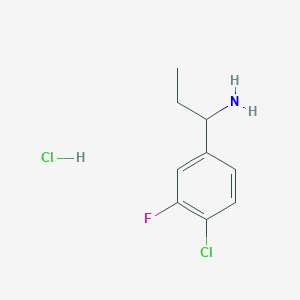
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)
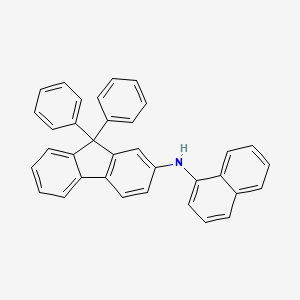

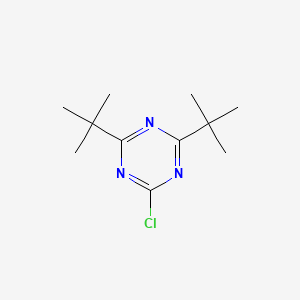


![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
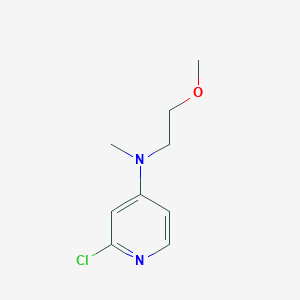
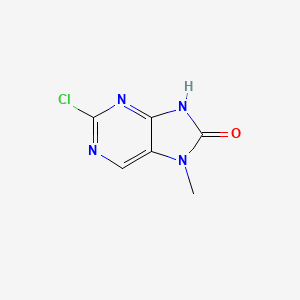
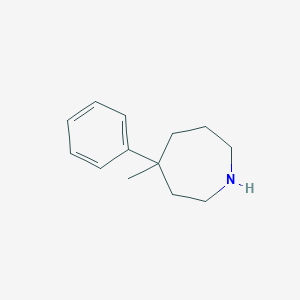
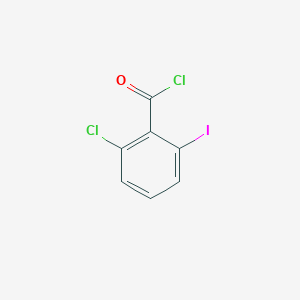
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
